Cas no 1076198-94-1 (O-Benzyl-S-methyl-3-thioacetaminophen)

O-Benzyl-S-methyl-3-thioacetaminophen 化学的及び物理的性質
名前と識別子
-
- O-Benzyl-S-methyl-3-thioacetaminophen
- N-[3-(Methylthio)-4-(phenylmethoxy)phenyl]acetamide
- N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide
- AKOS030255692
- Acetamide, N-[3-(methylthio)-4-(phenylmethoxy)phenyl]-; O-Benzyl-S-methyl-3-thioacetaminophen; N-[3-(Methylthio)-4-(benzyloxy)phenyl]acetamide
- DTXSID50652457
- N-(3-methylsulfanyl-4-phenylmethoxyphenyl)acetamide
- N-(4-(Benzyloxy)-3-(methylthio)phenyl)acetamide
- 1076198-94-1
- J-001946
-
- インチ: InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
- InChIKey: UXXSZZVZHGEQNZ-UHFFFAOYSA-N
- SMILES: CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC
計算された属性
- 精确分子量: 287.09800
- 同位素质量: 287.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- ゆうかいてん: 145-150°C
- PSA: 67.12000
- LogP: 4.59540
O-Benzyl-S-methyl-3-thioacetaminophen Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-208114-2.5mg |
O-Benzyl-S-methyl-3-thioacetaminophen, |
1076198-94-1 | 2.5mg |
¥2708.00 | 2023-09-05 | ||
TRC | B285750-5mg |
O-Benzyl-S-methyl-3-thioacetaminophen |
1076198-94-1 | 5mg |
$ 494.00 | 2023-04-18 | ||
TRC | B285750-10mg |
O-Benzyl-S-methyl-3-thioacetaminophen |
1076198-94-1 | 10mg |
$ 976.00 | 2023-04-18 | ||
TRC | B285750-1mg |
O-Benzyl-S-methyl-3-thioacetaminophen |
1076198-94-1 | 1mg |
$ 133.00 | 2023-04-18 | ||
TRC | B285750-25mg |
O-Benzyl-S-methyl-3-thioacetaminophen |
1076198-94-1 | 25mg |
$ 1464.00 | 2023-04-18 | ||
TRC | B285750-2mg |
O-Benzyl-S-methyl-3-thioacetaminophen |
1076198-94-1 | 2mg |
$ 190.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208114-2.5 mg |
O-Benzyl-S-methyl-3-thioacetaminophen, |
1076198-94-1 | 2.5 mg |
¥2,708.00 | 2023-07-10 |
O-Benzyl-S-methyl-3-thioacetaminophen 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
O-Benzyl-S-methyl-3-thioacetaminophenに関する追加情報
Professional Introduction to O-Benzyl-S-methyl-3-thioacetaminophen (CAS No. 1076198-94-1)
O-Benzyl-S-methyl-3-thioacetaminophen, with the chemical identifier CAS No. 1076198-94-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both the benzyl and thioacetaminophen moieties in its molecular structure suggests a multifaceted role in chemical interactions, making it a subject of extensive research and exploration.
The structural composition of O-Benzyl-S-methyl-3-thioacetaminophen involves a benzyl group attached to a thioacetaminophen core. This configuration imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex pharmaceutical agents. The benzyl group, known for its stability and ease of functionalization, serves as a versatile handle for further chemical modifications. Meanwhile, the thioacetaminophen moiety contributes to the compound's reactivity and potential biological activity.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage sulfur-containing heterocycles due to their demonstrated efficacy in various pharmacological applications. The thioacetaminophen component in O-Benzyl-S-methyl-3-thioacetaminophen aligns with this trend, as sulfur-based compounds have shown promise in modulating biological pathways associated with inflammation, pain, and neurodegenerative disorders. The benzyl substitution further enhances the compound's potential by providing a scaffold for selective functionalization, enabling the design of targeted drug candidates.
One of the most compelling aspects of O-Benzyl-S-methyl-3-thioacetaminophen is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop derivatives with enhanced pharmacological properties. For instance, modifications at the benzyl position have led to compounds with improved solubility and bioavailability, while alterations at the thioacetaminophen moiety have resulted in enhanced binding affinity to specific biological targets. These findings underscore the compound's significance as a building block in medicinal chemistry.
The pharmacological profile of O-Benzyl-S-methyl-3-thioacetaminophen has been explored through both computational and experimental studies. Computational methods, such as molecular docking and quantum mechanics simulations, have been employed to predict potential interactions between this compound and biological targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.
Experimental investigations have further validated the therapeutic potential of O-Benzyl-S-methyl-3-thioacetaminophen. Preclinical studies have demonstrated its efficacy in models of pain and inflammation, suggesting its suitability for further development into a novel therapeutic agent. Additionally, its structural features have been found to contribute to favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
The synthesis of O-Benzyl-S-methyl-3-thioacetaminophen involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps include the introduction of the benzyl group via nucleophilic substitution or cross-coupling reactions, followed by functionalization of the thioacetaminophen core. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
The safety profile of O-Benzyl-S-methyl-3-thioacetaminophen has been carefully evaluated through toxicological studies. These studies have assessed various aspects of its safety, including acute toxicity, chronic exposure effects, and potential side reactions. The results indicate that the compound exhibits low toxicity at relevant doses, making it a promising candidate for further development into a pharmaceutical agent.
The future prospects for O-Benzyl-S-methyl-3-thioacetaminophen are promising, with ongoing research aimed at expanding its therapeutic applications. Investigations are underway to explore its potential use in treating neurological disorders, where sulfur-containing compounds have shown particular promise. Additionally, efforts are being made to optimize its synthetic routes for cost-effective production on an industrial scale.
In conclusion, O-Benzyl-S-methyl-3-thioacetaminophen (CAS No. 1076198-94-1) is a compound with significant potential in pharmaceutical chemistry and drug development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with enhanced pharmacological properties. The growing body of research on this compound underscores its importance as a tool for developing novel therapeutic agents that address various medical conditions.
1076198-94-1 (O-Benzyl-S-methyl-3-thioacetaminophen) Related Products
- 887352-92-3(2-Benzyloxy-5-acetaminobenzenethiol)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)




